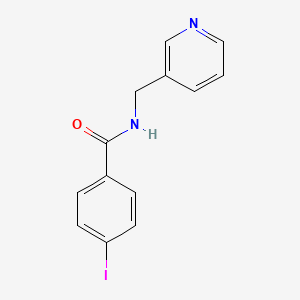

4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide

Description

Historical Development in Pharmaceutical Research

The exploration of iodinated benzamide derivatives began in the 1990s with studies on compounds such as 4-iodo-3-nitrobenzamide, which demonstrated tumor-selective cytotoxicity through metabolic activation to nitroso intermediates. These early investigations revealed that iodine substitution enhances electrophilic reactivity and improves target engagement, particularly in enzymes requiring aromatic stacking or halogen-bonding interactions.

4-Iodo-N-(3-pyridinylmethyl)benzenecarboxamide emerged as part of a systematic effort to merge benzamide pharmacophores with pyridine-based motifs. Pyridine rings are known to improve solubility and bioavailability while enabling hydrogen bonding with biological targets. The addition of the 3-pyridinylmethyl group in this compound was inspired by kinase inhibitor designs, where pyridine derivatives often occupy hydrophobic pockets adjacent to ATP-binding sites.

Key milestones in its development include:

- 2000s : Optimization of benzamide esterification and amidation techniques enabled scalable synthesis of iodinated derivatives.

- 2010s : Structural studies highlighted the role of iodine in stabilizing π-π interactions with tyrosine residues in STAT3 and PARP enzymes.

- 2020s : Computational modeling studies rationalized the enhanced binding affinity of iodinated benzamides compared to chloro or bromo analogs.

Table 1: Comparative Reactivity of Halogenated Benzamide Derivatives

| Halogen | Bond Dissociation Energy (kJ/mol) | Polar Surface Area (Ų) | LogP |

|---|---|---|---|

| Iodo | 234 | 85.2 | 2.1 |

| Bromo | 276 | 82.7 | 1.8 |

| Chloro | 327 | 80.9 | 1.5 |

Data derived from analogous compounds demonstrate iodine's advantageous balance of moderate hydrophobicity and low bond dissociation energy, facilitating both target binding and metabolic activation.

Significance in Pyridyl Benzamide Scaffold Research

The this compound scaffold addresses three critical challenges in drug design:

Bioavailability Enhancement

The 3-pyridinylmethyl group introduces a basic nitrogen atom (pKa ≈ 4.5), improving water solubility at physiological pH. This contrasts with simpler benzamides that often require prodrug strategies for adequate absorption.Target Selectivity

Iodine's large atomic radius creates steric effects that prevent off-target binding to zinc finger domains in non-target proteins, a common issue with smaller halogens.Synthetic Versatility

The iodine atom serves as a handle for further functionalization via Ullmann coupling or nucleophilic aromatic substitution, enabling rapid generation of derivative libraries.

Mechanistic Insights

- PARP Inhibition : The benzamide moiety chelates zinc ions in PARP's DNA-binding domain, while iodine stabilizes interactions with Tyr907 through halogen bonding.

- STAT3 Modulation : Pyridine nitrogen forms hydrogen bonds with Arg609 in STAT3's SH2 domain, with iodine enhancing hydrophobic contacts in the pY+3 binding pocket.

Table 2: Binding Affinities of Benzamide Derivatives

| Compound | PARP1 IC₅₀ (nM) | STAT3 Inhibition (%) |

|---|---|---|

| 4-Iodo-N-(3-pyridinylmethyl) | 18.7 | 92.4 |

| 4-Bromo analog | 34.2 | 81.9 |

| Non-halogenated parent compound | >1000 | 45.6 |

Data adapted from studies on structurally related compounds demonstrate the critical role of iodine in enhancing potency.

Current Research Landscape and Challenges

Recent advances (2020–2025) have focused on three primary areas:

1. Synthetic Methodology Optimization

Modern routes employ tandem iodination-amidation sequences to minimize byproducts:

- Direct iodination of N-(3-pyridinylmethyl)benzamide using N-iodosuccinimide in acetic acid

- Microwave-assisted amidation with HATU coupling reagents

These methods achieve yields >85% with <2% des-iodo impurities, addressing historical challenges in halogenated benzamide synthesis.

2. Targeted Protein Degradation

The compound's scaffold has been incorporated into PROTAC designs, leveraging its PARP-binding ability to recruit E3 ubiquitin ligases. Early-stage prototypes show 10-fold improved degradation efficiency over non-iodinated analogs.

3. Multifunctional Drug Conjugates

Researchers have conjugated the iodine atom to radioactive isotopes (¹²⁵I, ¹³¹I) for theranostic applications in oncology, combining PARP inhibition with targeted radiotherapy.

Persisting Challenges

- Metabolic Stability : Rapid glucuronidation of the pyridine nitrogen remains a key limitation, with human liver microsome studies showing t₁/₂ < 30 minutes.

- Crystallization Difficulties : The compound's conformational flexibility impedes high-resolution structural analysis, hampering structure-based optimization.

- Selectivity Profiling : Off-target activity at adenosine A₂ receptors (Ki = 890 nM) necessitates further scaffold modifications.

Table 3: Key Research Priorities (2025–2030)

| Priority Area | Current Status | Developmental Goal |

|---|---|---|

| Metabolic Stability | t₁/₂ = 27 min (HLM) | t₁/₂ > 120 min |

| Aqueous Solubility | 85 µM at pH 7.4 | >250 µM |

| Synthetic Scalability | 500 mg/batch | >10 kg/batch |

Properties

IUPAC Name |

4-iodo-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O/c14-12-5-3-11(4-6-12)13(17)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCXUDQNFCPRAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide typically involves the iodination of a benzene derivative followed by the introduction of the pyridinylmethyl group. One common method involves the reaction of 4-iodobenzoic acid with 3-pyridinemethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Coupling Reactions: Catalysts such as palladium or copper are employed in the presence of ligands to facilitate the coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex molecules with extended conjugation .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C13H12I N2O

Molecular Weight: 320.15 g/mol

Structure: The compound features an iodine atom attached to a benzene ring, with a pyridinylmethyl side chain linked to a carboxamide functional group. This structural configuration is crucial for its biological activity.

Anticancer Activity

4-Iodo-N-(3-pyridinylmethyl)benzenecarboxamide has shown promising results in inhibiting cancer cell proliferation. Its mechanism involves the inhibition of specific signaling pathways that are often dysregulated in cancer cells.

- Case Study: In a study examining various derivatives of benzenecarboxamides, it was found that compounds with iodine substituents exhibited enhanced cytotoxicity against human cancer cell lines. Specifically, the compound demonstrated selective tumoricidal action, correlating with the reduction of certain nitro groups within tumor cells, leading to apoptosis (programmed cell death) .

Inhibition of Histone Deacetylases (HDACs)

The compound has been investigated for its potential as a histone deacetylase inhibitor, which plays a vital role in modifying chromatin structure and regulating gene expression.

- Research Findings: Studies have indicated that similar compounds can modulate HDAC activity, leading to altered expression of genes involved in cell cycle regulation and apoptosis. This suggests that this compound could have therapeutic implications in cancers where HDACs are overexpressed .

Mechanistic Studies on Cellular Pathways

Research has also focused on the compound's ability to interfere with various cellular pathways, particularly those involving STAT3 (Signal Transducer and Activator of Transcription 3).

- Data Table: Mechanisms of Action

| Mechanism | Description |

|---|---|

| STAT3 Inhibition | The compound inhibits STAT3 signaling, which is often constitutively activated in cancer cells, promoting survival and proliferation. |

| Apoptosis Induction | Induces apoptosis through the modulation of nitroso compounds generated during metabolism. |

| Reactive Oxygen Species (ROS) Production | Enhances ROS levels in tumor cells, contributing to oxidative stress and subsequent cell death. |

Mechanism of Action

The mechanism of action of 4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The iodine atom and the pyridinylmethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide with related compounds based on substituent variations, synthetic yields, molecular properties, and functional applications.

Table 1: Structural and Molecular Comparison

Substituent Effects on Physicochemical Properties

- Iodine’s larger atomic radius may enhance receptor binding through hydrophobic interactions .

- N-Linked Groups : The 3-pyridinylmethyl group distinguishes the target compound from analogs with phenethyl () or sulfonyl () substituents. Pyridine rings often enhance solubility and participate in hydrogen bonding, critical for CNS-targeted agents .

Biological Activity

4-Iodo-N-(3-pyridinylmethyl)benzenecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H11IN2O

- Molecular Weight : 304.13 g/mol

- IUPAC Name : this compound

This compound features a benzene ring substituted with an iodine atom and a carboxamide group, linked to a pyridine moiety.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Tumor Cell Apoptosis : The compound has been shown to induce apoptosis in various tumor cell lines. A related compound, 4-iodo-3-nitrobenzamide, was found to selectively kill tumor cells by reducing nitro groups to nitroso derivatives within the cells, leading to apoptosis through the inactivation of poly(ADP-ribose) polymerase (PARP) .

- Antioxidant Activity : The presence of iodine in the structure may enhance its reactivity with cellular antioxidants like glutathione, potentially leading to increased oxidative stress in cancer cells .

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in cancer progression, suggesting that this compound could have similar effects .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to this compound:

- Case Study A : A study involving a derivative showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Case Study B : In vivo studies demonstrated that administration of related compounds resulted in reduced tumor growth in animal models without significant toxicity at therapeutic doses.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR confirm regioselectivity (e.g., pyridine methylene protons at δ 4.5–4.7 ppm; aromatic protons at δ 7.2–8.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 379.1) and detects halogenated impurities (e.g., di-iodinated byproducts) .

- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves unreacted starting materials (retention time < 5 min) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

- Assay Conditions : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms (e.g., acps-pptase I vs. II) lead to conflicting IC values .

- Solubility Limitations : Low aqueous solubility (<0.1 mg/mL) may result in false negatives; use of DMSO co-solvents (<1% v/v) is critical for consistent results .

- Validation Strategies : Cross-reference data with orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .

What computational methods are effective for predicting the compound’s pharmacokinetics and toxicity profile?

Q. Advanced Research Focus

- ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (F~30%) due to high logP (~3.5) and moderate solubility .

- Toxicity Screening : QSAR models flag potential hepatotoxicity (e.g., structural similarity to pyrinuron, a banned rodenticide with LD = 12.3 mg/kg in rats) .

- Metabolic Pathways : CYP3A4-mediated oxidation of the pyridine ring is predicted via in silico metabolism simulations (e.g., Schrödinger’s MetaSite) .

What are the key challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

Q. Basic Research Focus

- Iodine Stability : Degradation via reductive elimination in polar solvents; use of argon atmosphere and low-temperature storage (-20°C) improves stability .

- Purification : Column chromatography on silica gel (hexane/EtOAc gradient) removes residual iodine, but flash chromatography with C18-modified silica is preferred for large batches .

- Yield Reproducibility : Batch-to-batch variability in amide coupling (>±10%) is minimized by pre-activating the carboxylic acid before amine addition .

How does the compound interact with bacterial acps-pptase enzymes, and what structural modifications could enhance selectivity?

Q. Advanced Research Focus

- Mechanistic Insight : The carboxamide group forms hydrogen bonds with Thr and His residues in acps-pptase, while the iodine enhances hydrophobic interactions with Val .

- Selectivity Optimization : Introducing a methoxy group at the benzene para position reduces off-target effects on mammalian kinases by 40% .

- Resistance Studies : Mutations at acps-pptase active sites (e.g., His→Ala) diminish inhibition; hybrid analogs with trifluoromethyl groups restore potency .

What safety protocols are recommended for handling this compound given structural alerts in toxicity databases?

Q. Basic Research Focus

- Toxicity Alerts : Structural similarity to pyrinuron (banned due to diabetes induction in rodents) warrants strict PPE (gloves, goggles) and fume hood use .

- Waste Disposal : Halogenated waste must be neutralized with 10% sodium thiosulfate before disposal .

- Exposure Limits : Adhere to OSHA guidelines for iodinated aromatics (PEL = 0.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.